1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
1-Isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a heterocyclic compound featuring a fused triazino-purine core. Its structure includes a phenyl group at position 3, an isopropyl substituent at position 1, and methyl groups at positions 7 and 7.
Properties
IUPAC Name |
7,9-dimethyl-3-phenyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-11(2)24-17-19-15-14(16(25)22(4)18(26)21(15)3)23(17)10-13(20-24)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTZSMALIIGSLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC3=C(N2CC(=N1)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at positions 1 and 3, which influence molecular properties and biological activity. Below is a detailed comparison with two closely related derivatives:
3-(4-Chlorophenyl)-1-Isopropyl-7,9-Dimethyl-1,4-Dihydro[1,2,4]Triazino[3,4-f]Purine-6,8(7H,9H)-Dione
- Molecular Formula : C₁₈H₁₉ClN₆O₂ (vs. C₁₉H₂₀N₆O₂ for the target compound) .
- Substituent Differences : A 4-chlorophenyl group replaces the phenyl group at position 3.
- Impact of Chlorine : The electron-withdrawing chlorine atom enhances polarity and may improve binding affinity to biological targets.
- Molecular Weight : 386.84 g/mol (vs. 364.40 g/mol for the target compound).
- Biological Relevance : Chlorinated aromatic groups are common in antimicrobial agents, though specific activity data for this compound remain unreported .
3-(4-Chlorophenyl)-7,9-Dimethyl-1-(3-Methylbenzyl)-7,9-Dihydro-[1,2,4]Triazino[3,4-f]Purine-6,8(1H,4H)-Dione
- Molecular Formula : C₂₃H₂₁ClN₆O₂ .
- Substituent Differences : A 3-methylbenzyl group replaces the isopropyl group at position 1.
- Molecular Weight : 448.90 g/mol, significantly higher than the target compound due to the extended aromatic side chain .
Structural and Functional Analysis
Substituent Effects on Molecular Properties
Biological Activity
1-Isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazino-purine core. Its molecular formula is , with a molecular weight of approximately 358.42 g/mol. The presence of multiple substituents suggests potential for various biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity : Several studies have reported its effectiveness against various cancer cell lines.
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways.
- Antimicrobial Effects : Preliminary data suggest activity against certain pathogens.
Anticancer Activity
A significant focus of research has been on the anticancer properties of 1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione.
Case Studies
-
Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
- MCF7 (Breast Cancer) : IC50 values were reported around 12.5 µM.
- NCI-H460 (Lung Cancer) : Exhibited significant growth inhibition with IC50 values near 42.3 µM.
- A549 (Lung Cancer) : The compound showed promising results with an IC50 value of approximately 26 µM.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been evaluated through various assays:
- TNF-alpha Inhibition : Inhibition studies indicated that it can significantly reduce TNF-alpha production in activated macrophages.
- In vitro Models : Studies utilizing lipopolysaccharide (LPS) stimulated models showed reduced inflammatory markers.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties suggest:
- Bacterial Strains : The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.
- Fungal Pathogens : Some efficacy was noted against common fungal strains in laboratory settings.
Summary of Findings
| Activity Type | Cell Line/Pathogen | IC50/Effect |
|---|---|---|
| Anticancer | MCF7 | 12.5 µM |
| NCI-H460 | 42.3 µM | |
| A549 | 26 µM | |
| Anti-inflammatory | TNF-alpha production | Significant inhibition |
| Antimicrobial | Gram-positive bacteria | Notable inhibitory effect |
| Fungal strains | Moderate efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
